![molecular formula C16H12ClN3OS B14733562 1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone CAS No. 6566-43-4](/img/structure/B14733562.png)
1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone is a complex organic compound that features a triazole ring, a chlorophenyl group, and a sulfanylidene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with 4-chlorobenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
化学反応の分析
Types of Reactions
1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anticonvulsant and anti-inflammatory activities.
Medicine: Potential therapeutic agent for neurological disorders such as epilepsy.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
作用機序
The exact mechanism of action of 1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, possibly modulating the activity of neurotransmitter receptors or ion channels. This interaction may lead to its observed anticonvulsant and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)ethanone: A simpler analog with similar structural features but lacking the triazole and sulfanylidene groups.
2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone: Another compound with a similar ethanone backbone but different substituents.
Uniqueness
1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone is unique due to the presence of the triazole ring and sulfanylidene group, which contribute to its distinct chemical reactivity and potential biological activities. These features differentiate it from simpler analogs and make it a valuable compound for further research and development .
特性
CAS番号 |
6566-43-4 |
|---|---|
分子式 |
C16H12ClN3OS |
分子量 |
329.8 g/mol |
IUPAC名 |
1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone |
InChI |
InChI=1S/C16H12ClN3OS/c1-10(21)11-4-8-14(9-5-11)20-15(18-19-16(20)22)12-2-6-13(17)7-3-12/h2-9H,1H3,(H,19,22) |
InChIキー |
BBODGSBIYYOLAY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


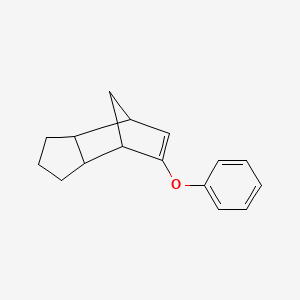



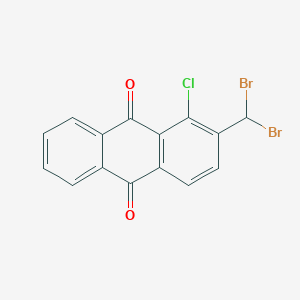
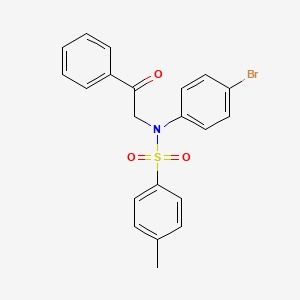
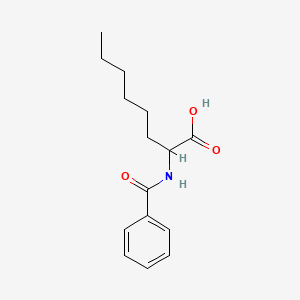
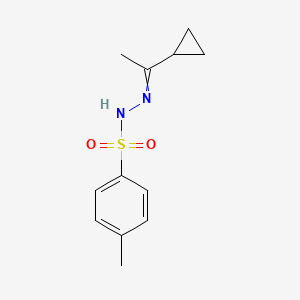

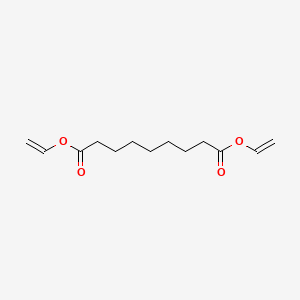
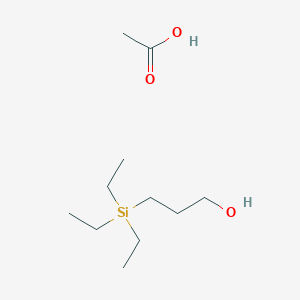

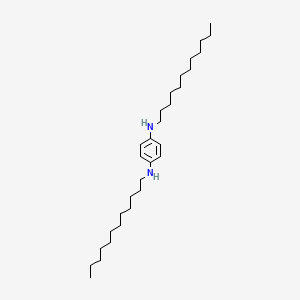
![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)
